2-Fluoro-4,6-dimethylbenzoic acid
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Overview
Description
2-Fluoro-4,6-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4,6-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 4,6-dimethyl-benzoic acid using a fluorinating agent such as tetrafluoroborate. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methyl groups influence the reactivity of the benzene ring.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to yield different derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Fluoro-4,6-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dimethylbenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and methyl groups can influence the compound’s reactivity and binding affinity to various targets, affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoic acid
- 4,6-Dimethyl-benzoic acid
- 2,4-Difluorobenzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-4,6-dimethylbenzoic acid is unique due to the specific combination of fluorine and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-fluoro-4,6-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFBBGQEDURAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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